3-氯-2-(4-氟苯氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

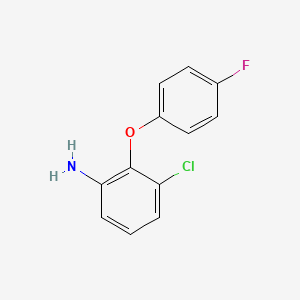

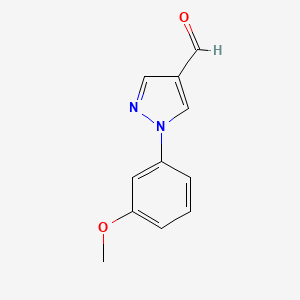

3-Chloro-2-(4-fluorophenoxy)aniline is a chemical compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 . It is typically used for research purposes .

Molecular Structure Analysis

The InChI code for 3-Chloro-2-(4-fluorophenoxy)aniline is1S/C12H9ClFNO/c13-11-7-9(15)3-6-12(11)16-10-4-1-8(14)2-5-10/h1-7H,15H2 . This code provides a specific representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

3-Chloro-2-(4-fluorophenoxy)aniline is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the searched resources.科学研究应用

合成方法和应用

合成方法:开发了一种使用易得材料合成 3-氯-4-(3-氟苄氧基)苯胺(一种相关化合物)的实用工艺,具有高产率和低废物负担,使其适用于工业生产 (张庆文,2011).

药物学重要性:3-氯-4-氟苯胺的计算分析显示其在药物学应用中的重要性,因为它具有独特的性质。本研究使用密度泛函理论来预测复杂的苯胺前体的结构和光谱性质 (M. Aziz, S Nadeem, M. Anwar,2018).

催化氧化:Fe3O4 纳米颗粒被用作苯胺化合物催化氧化的催化剂。本研究表明,这些纳米颗粒有效地从溶液中去除了苯胺,表明在水处理或环境修复中具有潜在应用 (张胜霄等,2009).

分子和计算研究

对接和 QSAR 研究:对该化合物的衍生物作为 c-Met 激酶抑制剂进行了对接和定量构效关系研究。该研究提供了对有助于高抑制活性的分子特征的见解 (Julio Caballero 等,2011).

振动分析和非线性光学研究:对 3-氯 4-氟苯胺的线性和非线性光学性质进行了详细研究,揭示了其在光限制应用中的潜力,以及作为抗炎和抗癌活性治疗剂的适用性 (Merin K George 等,2021).

吸附研究:研究了氯代苯胺在埃洛石吸附剂上的吸附,这与环境污染和废水处理有关。本研究强调了这些化合物在分析吸附特性中的用途 (P. Słomkiewicz 等,2017).

环境和安全研究

水溶液中的光化学行为:一项关于卤代苯胺光化学行为的研究,包括水中的氯代衍生物,提供了对这些化合物的环境影响和降解途径的见解 (K. Othmen,P. Boule,2000).

遗传毒性杂质测定:开发了一种方法来测定拉帕替尼二甲磺酸盐中的遗传毒性杂质,包括 3-氯-4-(3-氟苄氧基)苯胺。这突出了该化合物在确保药物安全性和纯度方面的相关性 (陈建东等,2015).

安全和危害

This compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be handled with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

作用机制

Mode of Action

Similar compounds have been known to inhibit enzyme activity or uncouple oxidative phosphorylation in mitochondria . The exact interaction of 3-Chloro-2-(4-fluorophenoxy)aniline with its targets and the resulting changes are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Chloro-2-(4-fluorophenoxy)aniline . These factors can include pH, temperature, presence of other molecules, and specific conditions within the cellular environment.

生化分析

Biochemical Properties

3-Chloro-2-(4-fluorophenoxy)aniline plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between 3-Chloro-2-(4-fluorophenoxy)aniline and these enzymes can lead to the formation of reactive intermediates, which can further interact with other cellular components .

Cellular Effects

The effects of 3-Chloro-2-(4-fluorophenoxy)aniline on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, 3-Chloro-2-(4-fluorophenoxy)aniline can alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 3-Chloro-2-(4-fluorophenoxy)aniline exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes. For instance, it can inhibit the activity of certain kinases, which are essential for various signaling pathways. This inhibition can lead to altered cellular responses and changes in gene expression. Additionally, 3-Chloro-2-(4-fluorophenoxy)aniline can bind to specific receptors on the cell surface, triggering a cascade of intracellular events that ultimately affect cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-2-(4-fluorophenoxy)aniline can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-2-(4-fluorophenoxy)aniline is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 3-Chloro-2-(4-fluorophenoxy)aniline vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes. For instance, high doses of 3-Chloro-2-(4-fluorophenoxy)aniline have been associated with toxic effects, including liver and kidney damage in animal models. These toxic effects are likely due to the formation of reactive intermediates that can cause cellular damage .

Metabolic Pathways

3-Chloro-2-(4-fluorophenoxy)aniline is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other cellular components, affecting metabolic flux and metabolite levels. The involvement of 3-Chloro-2-(4-fluorophenoxy)aniline in these metabolic pathways highlights its potential impact on cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of 3-Chloro-2-(4-fluorophenoxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments. For example, 3-Chloro-2-(4-fluorophenoxy)aniline can be transported into the cell via specific membrane transporters, and once inside, it can bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 3-Chloro-2-(4-fluorophenoxy)aniline is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and affect mitochondrial function. The specific localization of 3-Chloro-2-(4-fluorophenoxy)aniline within the cell can have significant implications for its biological activity and overall cellular effects .

属性

IUPAC Name |

3-chloro-2-(4-fluorophenoxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-10-2-1-3-11(15)12(10)16-9-6-4-8(14)5-7-9/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAJNBQLVDBZSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl(([5-(4-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1318517.png)

![2-chloro-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B1318529.png)

![[(2-oxo-3-phenyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B1318533.png)

![4-{[(1-methyl-1H-pyrazol-4-yl)methyl][2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}-4-oxobutanoic acid](/img/structure/B1318548.png)

acetic acid](/img/structure/B1318561.png)